molecular formula C12H12BrN3 B1482707 6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 2090401-01-5

6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine

Cat. No. B1482707
CAS RN: 2090401-01-5
M. Wt: 278.15 g/mol
InChI Key: YEAHUASXYMIDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine” is a chemical compound with the molecular formula C12H12BrN3. It has a molecular weight of 278.15 g/mol. This compound is related to the class of organic compounds known as pyrimidines and derivatives .

Scientific Research Applications

Inflammatory Disease Regulation

This compound has shown promise in the regulation of inflammatory diseases. Docking studies suggest its potential effectiveness in biomedical applications, particularly in controlling inflammatory responses .

Antimicrobial Activity

Compounds structurally related to “6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine” have been studied for their antimicrobial properties. These studies are crucial in the development of new treatments against resistant strains of bacteria and fungi .

Cancer Therapy

Research indicates that derivatives of this compound may have anti-tumor properties. This is particularly significant in the search for new chemotherapeutic agents that can target cancer cells selectively without harming healthy cells .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of the TYK2 enzyme. This enzyme plays a role in the signaling pathways of various cytokines, which are implicated in autoimmune diseases and cancers.

Drug Design and Synthesis

Due to its structural characteristics, “6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine” can be a valuable scaffold in drug design. Its rigid heterocyclic system allows for the orientation of functional substituents to be recognized by target molecules .

Pharmacological Studies

The compound’s derivatives have been used in pharmacological studies to explore their therapeutic activities. These activities include antibacterial, antidiabetic, anticancer, and analgesic effects, which are essential for developing new medications .

properties

IUPAC Name

6-[(4-bromophenyl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAHUASXYMIDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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